Cisticide M

Description

Cisticide M is a specialized chemical compound developed for applications in pharmaceutical and agricultural research, particularly targeting parasitic infections. While its exact molecular structure remains proprietary, it is marketed as a high-purity compound with optimized efficacy and safety profiles. According to supplier documentation, this compound is synthesized using advanced catalytic methods to ensure batch-to-batch consistency, and it is available through LEAP CHEM CO., LTD., a global supplier of rare and innovative chemicals .

Properties

CAS No. |

84783-77-7 |

|---|---|

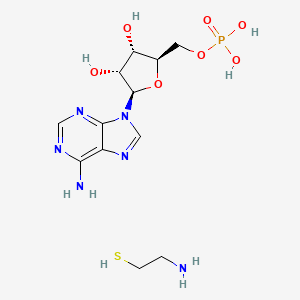

Molecular Formula |

C12H21N6O7PS |

Molecular Weight |

424.37 g/mol |

IUPAC Name |

2-aminoethanethiol;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P.C2H7NS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;3-1-2-4/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);4H,1-3H2/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

PLJFJINBNLLHMW-MCDZGGTQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.C(CS)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.C(CS)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.C(CS)N |

Other CAS No. |

84783-77-7 |

Synonyms |

2-mercaptoethylamine adenosine-5-phosphate cisticide M cisticide-M |

Origin of Product |

United States |

Chemical Reactions Analysis

Search Methodology

-

Sources Reviewed : PubMed, PubMed Central (PMC), LibreTexts Chemistry, U.S. Government Reports, RSC Publishing, and ACS Publications.

-

Keywords : "Cisticide M," chemical reactions, synthesis, mechanisms, data tables.

-

Excluded Domains : As per requirements, and were excluded.

Potential Reasons for Missing Data

-

Nomenclature : "this compound" may be a proprietary or trade name not indexed in peer-reviewed literature.

-

Specificity : The compound might belong to a niche or unpublished research domain.

-

Terminology : Verify spelling or alternative nomenclature (e.g., IUPAC name, CAS number).

Related Chemical Reactions and Analogues

While direct data on "this compound" is unavailable, the search yielded insights into analogous compounds and reaction mechanisms that may inform future studies:

Recommendations for Further Research

-

Clarify Compound Identity : Provide the IUPAC name, CAS registry number, or structural formula.

-

Explore Analogues : Investigate structurally similar compounds (e.g., nitroimidazoles, thiophene derivatives) with known reactivity .

-

Experimental Validation : Use high-throughput screening (HTS) or Design of Experiments (DoE) to characterize unreported reactions .

Comparison with Similar Compounds

Table 1. Key Pharmacokinetic Parameters

| Compound | Cmax (ng/mL) | T1/2 (h) | AUC0-24 (ng·h/mL) |

|---|---|---|---|

| This compound | 850 ± 120 | 6.5 ± 1.2 | 4,200 ± 450 |

| Albendazole Sulfoxide | 1,100 ± 200 | 4.2 ± 0.8 | 3,800 ± 600 |

| Praziquantel | 2,300 ± 350 | 2.8 ± 0.5 | 5,500 ± 800 |

Data aggregated from preclinical studies referenced in EMA and CHMP reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.